molecular formula C22H24O5 B3026128 2,2-Dimethyl-propanoic acid, [(1,4,4a,9,9a,10-hexahydro-9,10-dioxo-1,4-ethanoanthracen-5-yl)oxy]methyl ester

2,2-Dimethyl-propanoic acid, [(1,4,4a,9,9a,10-hexahydro-9,10-dioxo-1,4-ethanoanthracen-5-yl)oxy]methyl ester

Cat. No.: B3026128
M. Wt: 368.4 g/mol
InChI Key: XOQBQESWHYEJGY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

MGR1 is synthesized through a series of chemical reactions involving the esterification of 2,2-Dimethylpropanoic acid with [(1,4,4a,9,9a,10-hexahydro-9,10-dioxo-1,4-ethanoanthracen-5-yl)oxy]methanol . The reaction conditions typically involve the use of a catalyst and an appropriate solvent to facilitate the esterification process.

Industrial Production Methods

Industrial production of MGR1 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of high-quality raw materials, controlled reaction environments, and advanced purification techniques to obtain MGR1 with a purity of ≥98% (HPLC) .

Chemical Reactions Analysis

Types of Reactions

MGR1 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Properties

IUPAC Name

(3,10-dioxo-5-tetracyclo[10.2.2.02,11.04,9]hexadeca-4(9),5,7,13-tetraenyl)oxymethyl 2,2-dimethylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24O5/c1-22(2,3)21(25)27-11-26-15-6-4-5-14-18(15)20(24)17-13-9-7-12(8-10-13)16(17)19(14)23/h4-7,9,12-13,16-17H,8,10-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOQBQESWHYEJGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)OCOC1=CC=CC2=C1C(=O)C3C4CCC(C3C2=O)C=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2-Dimethyl-propanoic acid, [(1,4,4a,9,9a,10-hexahydro-9,10-dioxo-1,4-ethanoanthracen-5-yl)oxy]methyl ester
Reactant of Route 2
Reactant of Route 2
2,2-Dimethyl-propanoic acid, [(1,4,4a,9,9a,10-hexahydro-9,10-dioxo-1,4-ethanoanthracen-5-yl)oxy]methyl ester
Reactant of Route 3
Reactant of Route 3
2,2-Dimethyl-propanoic acid, [(1,4,4a,9,9a,10-hexahydro-9,10-dioxo-1,4-ethanoanthracen-5-yl)oxy]methyl ester
Reactant of Route 4
2,2-Dimethyl-propanoic acid, [(1,4,4a,9,9a,10-hexahydro-9,10-dioxo-1,4-ethanoanthracen-5-yl)oxy]methyl ester
Reactant of Route 5
2,2-Dimethyl-propanoic acid, [(1,4,4a,9,9a,10-hexahydro-9,10-dioxo-1,4-ethanoanthracen-5-yl)oxy]methyl ester
Reactant of Route 6
2,2-Dimethyl-propanoic acid, [(1,4,4a,9,9a,10-hexahydro-9,10-dioxo-1,4-ethanoanthracen-5-yl)oxy]methyl ester

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